molecular formula C13H15IN2 B11772622 4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole

4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole

Cat. No.: B11772622
M. Wt: 326.18 g/mol
InChI Key: CSTITEHSAZJQEJ-UHFFFAOYSA-N
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Description

4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers unique chemical and biological properties that make it valuable in various scientific research fields.

Preparation Methods

The synthesis of 4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of iodine, which acts as a catalyst . This reaction typically occurs under mild conditions and yields the desired pyrazole structure. Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C13H15IN2

Molecular Weight

326.18 g/mol

IUPAC Name

4-iodo-1-methyl-5-phenyl-3-propan-2-ylpyrazole

InChI

InChI=1S/C13H15IN2/c1-9(2)12-11(14)13(16(3)15-12)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

CSTITEHSAZJQEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1I)C2=CC=CC=C2)C

Origin of Product

United States

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